Cas no 589-02-6 (Benzenesulfonic acid,4-[2-[4-[(phenylmethyl)amino]phenyl]diazenyl]-, potassium salt (1:1))

Benzenesulfonic acid,4-[2-[4-[(phenylmethyl)amino]phenyl]diazenyl]-, potassium salt (1:1) structure
589-02-6 structure
Product name:Benzenesulfonic acid,4-[2-[4-[(phenylmethyl)amino]phenyl]diazenyl]-, potassium salt (1:1)
CAS No:589-02-6
MF:C19H17N3O3S.K
MW:405.51194
CID:377107
PubChem ID:23692947

Benzenesulfonic acid,4-[2-[4-[(phenylmethyl)amino]phenyl]diazenyl]-, potassium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,4-[2-[4-[(phenylmethyl)amino]phenyl]diazenyl]-, potassium salt (1:1)
    • BENZYL ORANGE
    • potassium,4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate
    • Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate
    • potassium 4-{(E)-[4-(benzylamino)phenyl]diazenyl}benzenesulfonate
    • EINECS 209-630-2
    • 589-02-6
    • potassium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate
    • AKOS024319272
    • NS00042987
    • Inchi: InChI=1S/C19H17N3O3S.K/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1
    • InChI Key: HHGSSTKRFXJDCV-UHFFFAOYSA-M
    • SMILES: C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[K+]

Computed Properties

  • Exact Mass: 405.05508
  • Monoisotopic Mass: 405.054944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 545
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102

Experimental Properties

  • PSA: 93.95

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